

Comparative 3D QSAR Modeling of 5-hydroxy-1H-indole-3-carboxylate Derivatives

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Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbonitrile

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A comparative analysis of three-dimensional quantitative structure-activity relationship (3D QSAR) models for 5-hydroxy-1H-indole-3-carboxylate derivatives reveals key structural insights for designing potent inhibitors for distinct biological targets. This guide compares two significant 3D QSAR studies on this scaffold, one targeting anti-Hepatitis B Virus (HBV) activity and the other focusing on 5-lipoxygenase (5-LOX) inhibition. The comparison highlights the differences in model development, statistical robustness, and the structural features influencing bioactivity.

Quantitative Model Comparison

The statistical parameters of the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models from both studies are summarized below. These values indicate the predictive power and reliability of the generated models.

Parameter	Anti-HBV Activity Model[1]	5-LOX Inhibition Model (ESPFIT charges)[2]
Model Type	CoMFA	CoMSIA
q ² (Cross-validated r ²)	0.689	0.578
r ² (Non-cross-validated r ²)	0.965	0.973
Standard Error of Estimate (SEE)	0.082	0.078
F-statistic (F)	148.751	100.342
External Test Set Prediction	Satisfactory	Satisfactory

Experimental Protocols

The methodologies employed in developing the 3D QSAR models for both anti-HBV and 5-LOX inhibitory activities followed a systematic workflow.

I. Anti-HBV Activity Model Development[1]

- Molecular Modeling and Alignment:
 - A series of 5-hydroxy-1H-indole-3-carboxylate derivatives with known anti-HBV activities were used.
 - The lowest energy conformation of the most potent compound (compound 3) was determined through a systematic search and utilized as the template for aligning all other molecules in the dataset.
- CoMFA and CoMSIA Field Calculation:
 - CoMFA: Steric and electrostatic fields were calculated using a sp³ carbon probe atom with a +1.0 charge.
 - CoMSIA: In addition to steric and electrostatic fields, hydrophobic and hydrogen-bond acceptor fields were also calculated.

- Statistical Analysis:
 - Partial Least Squares (PLS) analysis was performed to correlate the CoMFA/CoMSIA fields with the biological activities (IC_{50} values).
 - The models were validated using a leave-one-out cross-validation method (q^2) and by predicting the activity of an external test set of six compounds.

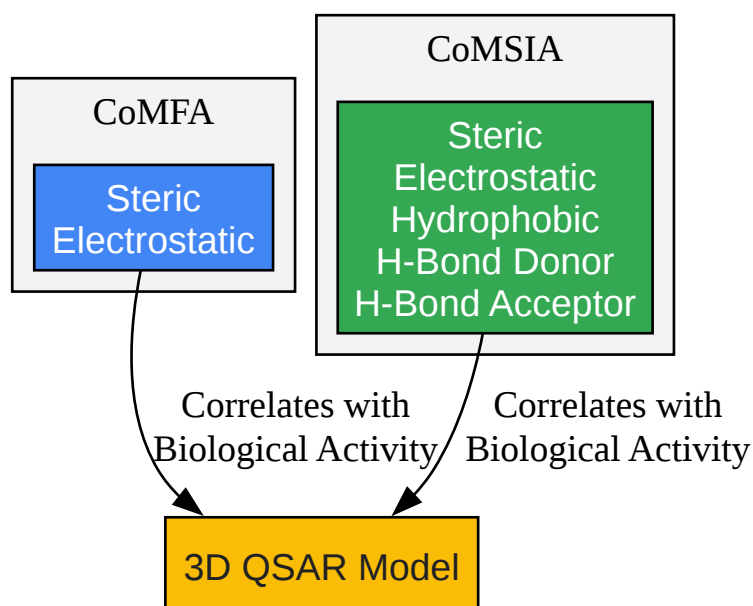
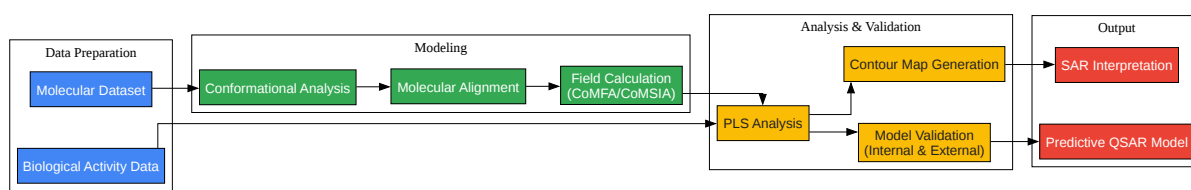
II. 5-LOX Inhibition Model Development^[2]

- Dataset and Charge Calculation:
 - A series of 2-substituted 5-hydroxyindole-3-carboxylate derivatives with known 5-LOX inhibitory activity (IC_{50} values ranging from 0.031 to 13.4 μ M) was used.^[2]
 - Two different partial atomic charge sets were prepared for all molecules: Gasteiger-Hückel and ESPFIT charges (obtained from the Gaussian package).^[2]
- CoMFA and CoMSIA Model Generation:
 - CoMFA and CoMSIA models were generated for both datasets (Gasteiger-Hückel and ESPFIT charges).
 - The models generated using the ESPFIT charges yielded higher non-cross-validated r^2 (r^2_{ncv}) and cross-validated q^2 (q^2_{cv}) values and were therefore selected for further analysis.^[2]
- Model Validation:
 - The stability and robustness of the models were validated using group validation and bootstrapping techniques.
 - The predictive ability of the models was assessed using an external test set of ten compounds.^[2] The CoMSIA model demonstrated a higher predictive power than the CoMFA model.^[2]
- Homology Modeling and Docking:

- A homology model for human 5-LOX was generated to identify key residues at the binding site.
- The 3D-QSAR models were compared with the interactions at the active site to further elucidate the accuracy of the models.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for 3D QSAR modeling and the logical relationship between the different analysis components.



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References

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